3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid 3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 379729-51-8
VCID: VC6713392
InChI: InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+
SMILES: C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl
Molecular Formula: C15H12ClNO4S
Molecular Weight: 337.77

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid

CAS No.: 379729-51-8

Cat. No.: VC6713392

Molecular Formula: C15H12ClNO4S

Molecular Weight: 337.77

* For research use only. Not for human or veterinary use.

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid - 379729-51-8

Specification

CAS No. 379729-51-8
Molecular Formula C15H12ClNO4S
Molecular Weight 337.77
IUPAC Name (E)-3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+
Standard InChI Key ILWWQTZKJOPNQC-JXMROGBWSA-N
SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central prop-2-enoic acid backbone (CH₂=CH–COOH) substituted at the β-position with a 4-[(2-chlorophenyl)sulfamoyl]phenyl group. This moiety introduces a sulfonamide bridge (–SO₂–NH–) linking a para-substituted phenyl ring to a 2-chlorophenyl group. The conjugated π-system across the acrylic acid and aromatic rings suggests potential for electronic delocalization, which may influence both physicochemical properties and biological interactions .

Bond Geometry and Conformational Analysis

Though crystallographic data specific to this compound remain unreported, analogous structures exhibit characteristic bond parameters. For example, in (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid, the dihedral angle between aromatic rings measures 69.06° , while sulfonamide-containing compounds like 2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzoate demonstrate S–N bond lengths of ~1.63 Å . These metrics suggest moderate steric hindrance at the sulfamoyl junction and planarity in the acrylic acid system.

Table 1: Hypothesized Bond Lengths Based on Structural Analogues

Bond TypeLength (Å)Reference Compound
C=C (acrylic)1.34(E)-3-(4-Cl-Ph)prop-2-enoic acid
S=O (sulfonamide)1.432-Chloro-5-[phenylsulfamoyl]benzoate
C–Cl (aryl chloride)1.74(E)-3-(4-Cl-Ph)prop-2-enoic acid

Infrared Spectroscopy

Key IR absorptions would likely include:

  • Broad O–H stretch (~2500–3000 cm⁻¹) from the carboxylic acid

  • Strong S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹)

  • C=C vinyl stretch (~1630 cm⁻¹)

  • C–Cl vibration (~550–850 cm⁻¹)

Nuclear Magnetic Resonance

Hypothetical ¹H NMR signals (δ ppm):

  • Vinyl protons: δ 6.3–7.1 (AB quartet, J ≈ 16 Hz)

  • Aromatic protons: δ 7.2–8.1 (complex multiplet)

  • SO₂NH proton: δ 10.5–11.0 (exchangeable)

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The molecule can be deconstructed into three building blocks:

  • Acrylic acid derivative

  • 4-Sulfamoylphenyl precursor

  • 2-Chloroaniline

A convergent synthesis would involve coupling these fragments via sulfonamide formation and Knoevenagel condensation.

Stepwise Procedure

  • Sulfonamide Formation: React 4-chlorobenzenesulfonyl chloride with 2-chloroaniline in dichloromethane using triethylamine as base:
    4-ClC6H4SO2Cl+2-ClC6H4NH2Et3N4-ClC6H4SO2NHC6H3Cl-2\text{4-ClC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{2-ClC}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{4-ClC}_6\text{H}_4\text{SO}_2\text{NHC}_6\text{H}_3\text{Cl-2}

  • Aldol Condensation: Treat 4-sulfamoylbenzaldehyde with malonic acid in pyridine with piperidine catalyst to form the acrylic acid:
    \text{4-(SO}_2\text{NHC}_6\text{H}_3\text{Cl-2)C}_6\text{H}_4\text{CHO} + \text{CH}_2(\text{COOH})_2 \rightarrow \text{3-{4-[(2-ClPh)SO}_2\text{NH]Ph}prop-2-enoic acid}

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeEffect on Yield
Reaction Temperature80–100°CMaximizes Knoevenagel kinetics
Solvent PolarityDMF/H₂O (3:1)Enhances aldehyde solubility
Catalyst Loading5 mol% piperidineBalances rate vs. side reactions

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Limited (<1 mg/mL) due to aromatic and sulfonamide hydrophobicity

  • logP: Predicted 3.8–4.2 (ChemAxon)

  • pKa: Carboxylic acid (~4.2), sulfonamide NH (~9.5)

Thermal Behavior

  • Melting Point: Estimated 215–230°C based on structural analogues

  • Thermogravimetric Analysis: Decomposition onset ~250°C (carboxylic acid decarboxylation)

Crystallographic Considerations

While no single-crystal data exist for this specific compound, the structural motif of hydrogen-bonded carboxylic acid dimers – as seen in (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid – suggests:

  • Space Group: Likely P2₁/c or P-1

  • Unit Cell Parameters: a ≈ 14.4 Å, b ≈ 5.7 Å, c ≈ 15.4 Å, β ≈ 100.7°

  • Intermolecular Interactions: O–H···O hydrogen bonds (2.65–2.75 Å) between carboxylic groups and C–H···O contacts involving sulfonamide oxygen

Table 3: Hypothetical Hydrogen Bond Geometry

Donor–AcceptorDistance (Å)Angle (°)
O–H(carboxylic)···O=C2.68168
N–H(sulfonamide)···O=S2.89155

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